Isotetracycline
Overview
Description
Tetracyclines are a broad class of antibiotics that have been extensively studied for their antibacterial properties and mechanisms of action, which generally involve the inhibition of protein synthesis by binding to the 30S ribosomal subunit. While specific information on "Isotetracycline" was not directly found, it is reasonable to infer that its properties and synthesis would align with those of the tetracycline family. These compounds have found applications beyond their antibacterial use, including anti-inflammatory and anti-apoptotic properties (Griffin et al., 2010).
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can include carbocyclic annulations and intramolecular free-radical cyclization. For example, the synthesis of isoprostanes, which are related to the peroxidation of polyunsaturated fatty acids, involves hex-5-enyl radical cyclization to form cyclopentane rings, a method that could be relevant to the synthesis of isotetracycline or its analogs (Durand et al., 2004).
Scientific Research Applications
Binding to Target Proteins : Isotetracyclines can still bind to specific targets like Tet repressor, despite their altered structure compared to intact tetracyclines. This suggests that drug degradation products may have significant and potentially critical side effects (Volkers, Petruschka, & Hinrichs, 2011).
Environmental Persistence and Effects : Studies show that chlortetracycline and its metabolites like isotetracycline persist in the environment, such as in soil and manure, and may contribute to the development of antibiotic-resistant bacteria. Composting can reduce the levels of these compounds in beef manure from treated animals (Arikan, Mulbry, & Rice, 2009).
Impact on Soil Microflora : The presence of tetracycline antibiotics in soil, including isotetracycline, can affect the function and structure of the soil microflora. However, at environmentally relevant concentrations, their impact seems to be limited due to the high sorption capacity of these antibiotics (Hund-Rinke, Simon, & Lukow, 2004).
Influence on Antibiotic Resistance : Chlortetracycline use in swine production can lead to the persistence of antibiotic resistance in waste treatment systems. This suggests a need for further investigation into the environmental impact of treated wastes and waste treatment by-products (Jindal et al., 2006).
Physiological and Genetic Toxicity in Plants : Chlortetracycline, including its metabolites like isotetracycline, can exhibit genotoxicity to plant cells, as shown in a study using wheat bioassays. This suggests potential risks to living organisms from exposure to these compounds (Xie, Zhou, He, & Bao, 2010).
properties
IUPAC Name |
(4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFMFLWQGROEOB-GTCCLLRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 101664527 |
Citations
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